molecular formula C23H47NO3 B12813129 rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane CAS No. 112988-98-4

rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane

Cat. No.: B12813129
CAS No.: 112988-98-4
M. Wt: 385.6 g/mol
InChI Key: UZOGBUJSEMMYGN-UHFFFAOYSA-N
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Description

rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems, particularly as a protein kinase C inhibitor .

Preparation Methods

The synthesis of rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane involves several steps. One common method includes the reaction of octadecanoic acid with ethanolamine to form octadecanamide. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group, followed by a reaction with glycerol to form the final product. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is known for its inhibitory effects on protein kinase C, making it valuable in studies related to cell signaling and regulation.

    Medicine: Due to its biological activity, it is explored for potential therapeutic applications, particularly in cancer research where protein kinase C plays a role in tumor growth and progression.

    Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The primary mechanism of action of rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane involves the inhibition of protein kinase C. This enzyme is crucial in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

rac-1-Octadecanamido-2-ethoxy-3-hydroxypropane is often compared with other similar compounds, such as:

Properties

CAS No.

112988-98-4

Molecular Formula

C23H47NO3

Molecular Weight

385.6 g/mol

IUPAC Name

N-(2-ethoxy-3-hydroxypropyl)octadecanamide

InChI

InChI=1S/C23H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-20-22(21-25)27-4-2/h22,25H,3-21H2,1-2H3,(H,24,26)

InChI Key

UZOGBUJSEMMYGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(CO)OCC

Origin of Product

United States

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